2-(3-formyl-1H-pyrrol-1-yl)benzonitrile
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Overview
Description
2-(3-formyl-1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C12H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle, and benzonitrile, an aromatic nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-pyrrol-1-yl)benzonitrile typically involves the Paal–Knorr reaction. . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: 2-(3-carboxyl-1H-pyrrol-1-yl)benzonitrile.
Reduction: 2-(3-formyl-1H-pyrrol-1-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-formyl-1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-pyrrol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
- 2-(1H-pyrrol-1-yl)benzonitrile
Uniqueness
2-(3-formyl-1H-pyrrol-1-yl)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-formylpyrrol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-11-3-1-2-4-12(11)14-6-5-10(8-14)9-15/h1-6,8-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYPZQZULJEHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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